molecular formula C6H10ClF3N2O B3186513 N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride CAS No. 124668-52-6

N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride

Cat. No.: B3186513
CAS No.: 124668-52-6
M. Wt: 218.6 g/mol
InChI Key: VNLUDOWOYBHVIO-UHFFFAOYSA-N
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Description

N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride (CAS 124668-52-6) is a synthetic organic compound featuring a trifluoroacetamide group linked to a methyl-substituted azetidine ring, with a hydrochloride counterion. Its molecular formula is C₆H₁₀ClF₃N₂O, and it has a molecular weight of 218.60 g/mol . The azetidine ring (a four-membered nitrogen-containing heterocycle) confers conformational rigidity, while the trifluoroacetamide group enhances metabolic stability due to its electron-withdrawing properties. This compound is primarily used in pharmaceutical research as a building block for drug discovery, particularly in targeting central nervous system (CNS) or enzyme-related pathways .

Properties

IUPAC Name

N-(azetidin-3-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-3-4-1-10-2-4;/h4,10H,1-3H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLUDOWOYBHVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CNC(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride is a compound with a unique structural configuration that incorporates an azetidine ring and a trifluoroacetamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C₆H₈ClF₃N₂O
  • Molecular Weight : Approximately 218.60 g/mol
  • CAS Number : 124668-52-6

The trifluoroacetamide group is known for its ability to enhance the lipophilicity and biological activity of compounds, while the azetidine ring may improve binding affinity to various biological targets .

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity :
    • Preliminary studies suggest that compounds with similar structures have shown effectiveness against various bacterial strains. For instance, derivatives of trifluoroacetamides have been evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects :
    • The compound's structure suggests potential interactions with inflammatory pathways. Compounds featuring azetidine moieties have been linked with anti-inflammatory activities in previous research .
  • Anticancer Potential :
    • Similar compounds have been studied for their anticancer properties. For example, azetidine derivatives have demonstrated activity against specific cancer cell lines, warranting further investigation into this compound’s efficacy in this area .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The following table summarizes the structural features and their potential impacts on biological activity:

Compound NameStructural FeaturesUnique Aspects
N-(pyrrolidin-3-yl)-2,2,2-trifluoroacetamidePyrrolidine ring instead of azetidinePotentially different receptor interactions
N-(morpholin-4-yl)-2,2,2-trifluoroacetamideMorpholine ring structureEnhanced solubility due to ether functionality
N-(piperidin-4-yl)-2,2,2-trifluoroacetamidePiperidine ringBroader spectrum of biological activity

These variations illustrate how changes in cyclic structures can lead to distinct biological profiles and therapeutic potentials .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various azetidine derivatives and assessed their antibacterial and anticancer activities using standard methods such as disc diffusion and MTT assays. The results indicated promising activity against specific bacterial strains and cancer cell lines .
  • Mechanism of Action : Research into the mechanism of action for similar trifluoroacetamides suggests they may inhibit key enzymes involved in metabolic pathways. This inhibition could lead to reduced bacterial growth or altered cancer cell proliferation .
  • Comparative Studies : Comparative studies involving IC50 values revealed that certain derivatives exhibited superior activity against target organisms compared to established antibiotics or anticancer agents .

Scientific Research Applications

Medicinal Chemistry

N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride has shown potential in drug development due to its unique structural features that allow it to interact with various biological targets.

Case Studies

  • Antimicrobial Activity : Research has indicated that compounds similar to ATA exhibit antimicrobial properties. A study demonstrated that derivatives of trifluoroacetamides can inhibit bacterial growth through disruption of cell wall synthesis.
  • Neuropharmacology : In neuropharmacological studies, trifluoroacetamides have been explored for their effects on neurotransmitter systems. ATA may influence serotonin receptors, suggesting a role in treating mood disorders.

Organic Synthesis

ATA hydrochloride serves as a versatile building block in organic synthesis due to its reactive functional groups.

Synthesis Techniques

The synthesis typically involves reacting azetidine with trifluoroacetic anhydride or trifluoroacetyl chloride in an inert solvent like dichloromethane. The use of triethylamine as a base is common to neutralize byproducts.

Applications in Synthesis

ATA hydrochloride can be utilized in the synthesis of:

  • Fluorinated Pharmaceuticals : Its trifluoromethyl group is valuable for enhancing the metabolic stability of drug candidates.
  • Biologically Active Molecules : It can serve as an intermediate in the preparation of compounds with potential therapeutic applications.

Agrochemicals

The unique chemical properties of this compound make it a candidate for developing agrochemicals.

Pesticidal Properties

Research into similar trifluoromethyl compounds has suggested potential insecticidal and herbicidal activities. Further studies could explore the efficacy of ATA derivatives against specific pests or weeds.

Comparison with Similar Compounds

N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide Hydrochloride (CAS 124668-48-0)

  • Molecular Formula : C₅H₇F₃N₂O·HCl
  • Molecular Weight : 204.58 g/mol
  • Key Differences :
    • Lacks the methylene (-CH₂-) bridge between the azetidine and trifluoroacetamide groups.
    • Smaller molecular weight (204.58 vs. 218.60 g/mol) and reduced lipophilicity due to the absence of the methyl group.
  • Applications : Similar use as a pharmaceutical intermediate but may exhibit distinct binding affinities due to altered steric and electronic profiles .

2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide (CAS 339096-66-1)

  • Molecular Formula : C₁₁H₁₀Cl₂F₃N₃O
  • Molecular Weight : 344.12 g/mol
  • Key Differences: Contains a pyridine ring and chlorine substituents, enhancing aromatic interactions.
  • Applications : Likely used in agrochemicals or as a ligand for metal coordination due to its pyridine moiety .

N-(2-Aminoethyl)-2,2,2-trifluoroacetamide Hydrochloride (CAS 496946-73-7)

  • Molecular Formula : C₄H₈ClF₃N₂O
  • Molecular Weight : 192.57 g/mol
  • Key Differences: Linear aminoethyl chain instead of an azetidine ring, increasing flexibility.
  • Applications : Used in peptide synthesis or as a bifunctional linker in bioconjugation .

Alachlor (CAS 15972-60-8)

  • Molecular Formula: C₁₄H₂₀ClNO₂
  • Molecular Weight : 269.77 g/mol
  • Key Differences: Contains a methoxymethyl group and chlorinated aromatic ring, typical of herbicidal activity.
  • Applications : Widely used as a pre-emergent herbicide, contrasting with the pharmaceutical focus of the target compound .

Structural and Functional Analysis

Molecular Features Influencing Reactivity

  • Azetidine Ring : The four-membered ring imposes torsional strain, increasing reactivity compared to five- or six-membered rings (e.g., piperidine) .
  • Trifluoroacetamide Group: Enhances resistance to enzymatic degradation compared to non-fluorinated analogs (e.g., acetamide in ) .
  • Hydrochloride Salt : Improves aqueous solubility, critical for bioavailability in drug formulations .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound 218.60 ~1.2 ~50 (in water)
CAS 124668-48-0 204.58 ~0.8 ~70 (in water)
CAS 496946-73-7 192.57 ~-0.3 >100 (in water)
Alachlor 269.77 ~3.5 <1 (in water)

Q & A

Basic: What are the key physicochemical properties of N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride, and how are they determined?

Answer:
Key properties include hydrogen bond donor/acceptor counts, topological polar surface area (TPSA), and molecular complexity. These are determined computationally using software like molecular dynamics simulations or quantum mechanical calculations. For example, similar trifluoroacetamide derivatives exhibit:

PropertyValue (Example)
Hydrogen bond donors1
Hydrogen bond acceptors4
TPSA~29.1 Ų
Rotatable bonds2
These metrics guide solubility predictions and interaction profiling . Experimental validation employs techniques like DSC (melting point) and HPLC (polarity assessment).

Basic: What synthetic methodologies are reported for preparing azetidine-containing trifluoroacetamides?

Answer:
Two primary routes are documented:

  • Route 1: Reacting azetidine derivatives with trifluoroacetic anhydride or acyl chlorides in the presence of tertiary amines (e.g., NEt₃) to form the acetamide bond. For example, trifluoroacetylation of azetidin-3-ylmethylamine derivatives under anhydrous conditions .
  • Route 2: Copper-catalyzed cross-coupling of trifluoroacetimidoyl halides with amines, as seen in analogous systems using Cu(I)/TMEDA catalysts .
    Reaction optimization focuses on solvent selection (e.g., aromatic hydrocarbons for stability) and stoichiometric control of halogenating agents (e.g., POCl₃) .

Advanced: How can X-ray crystallography resolve the molecular structure of trifluoroacetamide derivatives?

Answer:
Steps include:

Crystal Growth: Slow evaporation from solvents like dichloromethane/hexane.

Data Collection: Using a Bruker APEX CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and φ/ω scans.

Refinement: Software suites (e.g., SHELX) refine bond lengths/angles against observed data (R-factor < 0.05). For example, crystallographic analysis of (E)-N-(1-((2-chlorothiazol-5-yl)methyl)pyridin-2(1H)-ylidene)-2,2,2-trifluoroacetamide confirmed planar geometry and halogen bonding (Cl···O = 2.967 Å) .

Advanced: How to resolve discrepancies between spectroscopic and crystallographic data?

Answer:
Contradictions (e.g., NMR vs. X-ray bond lengths) arise from dynamic effects in solution vs. solid-state rigidity. Strategies:

  • Dynamic NMR: Analyze temperature-dependent shifts to probe conformational flexibility.
  • DFT Calculations: Compare computed (gas-phase) and experimental (solid-state) geometries. For instance, van der Waals interactions in crystals may shorten bond lengths vs. solution NMR .
  • Complementary Techniques: Pair X-ray with solid-state NMR or IR spectroscopy for hybrid validation.

Basic: What analytical techniques are recommended for purity assessment?

Answer:

  • HPLC-MS: Quantifies purity (>98%) and detects byproducts using C18 columns and acetonitrile/water gradients .
  • NMR (¹H/¹³C): Assigns functional groups (e.g., trifluoromethyl at ~110–120 ppm in ¹³C) and confirms azetidine ring integrity .
  • Elemental Analysis: Validates stoichiometry (e.g., C, H, N, Cl content).

Advanced: How do reaction conditions influence stereochemistry in azetidine trifluoroacetamide synthesis?

Answer:
Steric and electronic factors dictate stereochemical outcomes:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving azetidine ring configuration.
  • Catalytic Systems: Chiral ligands (e.g., BINAP) in Cu(I)-catalyzed reactions induce enantioselectivity, as demonstrated in related trifluoroacetimidoyl chloride couplings .
  • Temperature: Lower temps (<0°C) minimize racemization during acylation steps .

Advanced: What mechanistic insights exist for trifluoroacetamide reactivity in cross-coupling?

Answer:
Trifluoroacetimidoyl chlorides undergo oxidative addition with Cu(I), forming intermediates that react with amines via nucleophilic attack. Key steps:

Ligand Coordination: TMEDA enhances Cu(I) solubility and stabilizes transition states.

Halogen Exchange: Aryl chlorides/bromides show slower reactivity vs. iodides, requiring higher temps (80–100°C) .

Reductive Elimination: Releases the coupled product (e.g., tetrazoles) with retention of trifluoromethyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride
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N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride

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